2-(Acetylthio)ethanesulfonic acid

Beschreibung

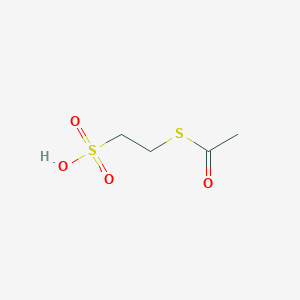

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODOIOCJZCCYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469910 | |

| Record name | 2-(acetylthio)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69536-71-6 | |

| Record name | 2-(Acetylsulfanyl)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(acetylthio)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ACETYLSULFANYL)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8CW74Z78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Acetylthio)ethanesulfonic Acid: Synthesis, Analysis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Thiolating Agent

2-(Acetylthio)ethanesulfonic acid, a crucial yet often overlooked organosulfur compound, holds significant importance in the realm of pharmaceutical sciences and biochemical research. Its IUPAC name is systematically designated as 2-(acetylthio)ethane-1-sulfonic acid .[1] This molecule is frequently encountered as its corresponding sodium or potassium salt in practical applications. A noteworthy aspect of its identity is its classification as "Mesna Related Compound A," highlighting its close association with the clinically significant detoxifying agent, Mesna.[1]

Mesna (sodium 2-mercaptoethanesulfonate) is an essential medication used to mitigate the urotoxic effects of certain chemotherapy drugs, such as cyclophosphamide and ifosfamide, by neutralizing their harmful metabolite, acrolein, in the bladder.[2][3][4] this compound serves as a key intermediate and a potential impurity in the synthesis of Mesna, making its thorough understanding critical for drug quality control and process optimization.[5][6]

Beyond its role as a Mesna precursor, this compound is a valuable reagent in its own right, primarily functioning as a protected thiolating agent. The acetyl group serves as a stable protecting group for the reactive thiol moiety, which can be selectively deprotected under mild conditions to introduce a sulfhydryl group onto a target molecule. This property is particularly advantageous in the modification of proteins and other biomolecules, where the controlled introduction of thiol groups is desired for various applications, including drug conjugation and the study of protein structure and function.

This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, analytical characterization, and key applications in drug development and research.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of this compound and its sodium salt is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Mesna Related Compound A, S-Acetyl-2-mercaptoethanesulfonic acid | [1] |

| Molecular Formula | C4H8O4S2 | N/A |

| Molecular Weight | 184.23 g/mol | N/A |

| Appearance | Typically a solid | |

| Storage Temperature | 2-8°C |

Spectral Data:

-

¹H NMR: The proton NMR spectrum of ethanesulfonic acid shows characteristic signals for the ethyl group protons.[7] For this compound, one would expect to see additional signals corresponding to the acetyl methyl protons and the methylene groups adjacent to the sulfur atoms.

-

¹³C NMR: The carbon NMR spectrum of ethanesulfonic acid reveals signals for the two carbon atoms of the ethyl group.[8] In the case of this compound, additional resonances for the acetyl carbonyl and methyl carbons, as well as the two methylene carbons, would be anticipated.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound and its salts.[9][10] In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry can be employed for accurate mass determination and elemental composition analysis.[9]

Synthesis of this compound

The synthesis of this compound is closely tied to the production of Mesna. A common and efficient method involves the reaction of a haloethanesulfonate with a thioacetate salt.

Caption: Synthesis of Sodium 2-(acetylthio)ethanesulfonate.

Detailed Experimental Protocol:

This protocol outlines a representative synthesis of sodium 2-(acetylthio)ethanesulfonate, a stable salt of the target compound.

Materials:

-

Sodium 2-bromoethanesulfonate

-

Potassium thioacetate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium 2-bromoethanesulfonate in a mixture of ethanol and water.

-

Addition of Thioacetate: To the stirred solution, add a stoichiometric equivalent of potassium thioacetate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the desired sodium 2-(acetylthio)ethanesulfonate as a solid.

Applications in Drug Development and Research

The unique chemical properties of this compound make it a valuable tool in various aspects of drug development and biomedical research.

Precursor to Mesna and Management of Drug Impurities

As previously mentioned, this compound is a key intermediate in the synthesis of Mesna. A common synthetic route involves the deacetylation of this compound under basic conditions to yield the free thiol, Mesna.[6]

Caption: Deacetylation to form Mesna.

Given that this compound can be an impurity in the final Mesna drug product, its synthesis and characterization are crucial for developing analytical methods to ensure the purity and safety of Mesna formulations. Regulatory bodies require stringent control of impurities in active pharmaceutical ingredients (APIs).

Protein Thiolation and Bioconjugation

The ability to introduce thiol groups into proteins is of paramount importance for creating bioconjugates. Thiol groups are highly nucleophilic and can be selectively targeted for the attachment of drugs, imaging agents, or polyethylene glycol (PEG) chains. This compound serves as an effective reagent for this purpose. The acetyl group protects the thiol from unwanted side reactions during the initial conjugation step.

The process typically involves activating the sulfonic acid group of this compound (or using a pre-activated derivative) to react with primary amines (e.g., lysine residues) on the protein surface. This forms a stable amide bond, linking the acetylated thiol to the protein. Subsequent deprotection of the acetyl group unmasks the reactive thiol.

Protocol for Protein Thiolation and Deprotection:

Part A: Thiolation of a Protein

-

Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reagent Activation (if necessary): If starting with the free acid, activate the sulfonic acid group to an N-hydroxysuccinimide (NHS) ester using standard carbodiimide chemistry (e.g., EDC/NHS).

-

Conjugation: Add the activated this compound derivative to the protein solution and incubate at room temperature or 4°C for a specified period. The molar ratio of the reagent to the protein should be optimized to achieve the desired degree of modification.

-

Purification: Remove the excess reagent and byproducts by dialysis or size-exclusion chromatography.

Part B: Deprotection of the Acetylated Thiol

The deprotection of the S-acetyl group to reveal the free thiol can be achieved under mild conditions, which is crucial for maintaining the integrity of the protein.[11][12][13]

-

Deprotection Solution: Prepare a solution of a deprotecting agent, such as hydroxylamine or a mild base (e.g., sodium hydroxide), in a suitable buffer. The use of thioglycolic acid at pH 8 has also been reported as an effective method.[11][12][13]

-

Deprotection Reaction: Add the deprotection solution to the thiolated protein and incubate for a short period at room temperature. The reaction progress can be monitored using Ellman's reagent to quantify the free thiol groups.

-

Final Purification: Purify the thiolated protein using dialysis or size-exclusion chromatography to remove the deprotection agent and byproducts.

Caption: Workflow for Protein Thiolation.

Analytical Characterization

A robust analytical strategy is essential for the quality control of this compound and its derivatives.

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reverse-phase chromatography with UV detection is commonly used. A C18 column with a buffered mobile phase is a suitable starting point. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR provide detailed structural information. |

| Mass Spectrometry (MS) | Molecular weight determination and impurity identification. | ESI-MS is well-suited for this polar and non-volatile compound.[9][10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for S-C=O (thioester), S=O (sulfonate), and C-H bonds would be expected. |

Conclusion

This compound is a multifaceted compound with significant relevance in the pharmaceutical industry. Its role as a key precursor to the uroprotective agent Mesna underscores the importance of understanding its synthesis and controlling its presence as an impurity. Furthermore, its application as a protected thiolating reagent provides a powerful tool for the modification of proteins and other biomolecules, enabling the development of novel bioconjugates for therapeutic and diagnostic purposes. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

-

A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. Available at: [Link]

-

1H and 13C NMR spectra of compound 2a. Available at: [Link]

-

Thioester deprotection using a biomimetic NCL approach. Colibri. Available at: [Link]

- Process for the deprotection of protected thiols. Google Patents.

-

Thioester deprotection using a biomimetic NCL approach. National Center for Biotechnology Information. Available at: [Link]

- A kind of preparation method of mesna. Google Patents.

-

Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. PubMed. Available at: [Link]

- Method for preparing mesna. Google Patents.

- Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt. Google Patents.

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Mesna. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of mesna-mediated plasma cysteine depletion. National Center for Biotechnology Information. Available at: [Link]

-

ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. ORBi. Available at: [Link]

-

Outline. Available at: [Link]

-

Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. PubMed. Available at: [Link]

-

PREPARATION OF 2-AMINOETHYLSULFONIC ACID. UI Scholars Hub. Available at: [Link]

-

Synthesis scheme of mesna from 1,2-dichloroethane by alkyl trithiocarbonate approach. ResearchGate. Available at: [Link]

-

synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]

-

The protective effect of 2-mercapto-ethane sulfonate (MESNA) on hemorrhagic cystitis induced by high-dose ifosfamide treatment tested by a randomized crossover trial. PubMed. Available at: [Link]

- Method for preparing ethanesulfonic acid nintedanib. Google Patents.

-

Ethanesulfonic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2-Amino-ethanesulfonic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. store.usp.org [store.usp.org]

- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The protective effect of 2-mercapto-ethane sulfonate (MESNA) on hemorrhagic cystitis induced by high-dose ifosfamide treatment tested by a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107235873B - A kind of preparation method of mesna - Google Patents [patents.google.com]

- 6. CN101628887B - Method for preparing mesna - Google Patents [patents.google.com]

- 7. Ethanesulfonic acid(594-45-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

- 11. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 13. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 2-(Acetylthio)ethanesulfonic Acid

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-(Acetylthio)ethanesulfonic acid (CAS 69536-71-6), a critical thioester derivative often utilized in the synthesis of Mesna (sodium 2-mercaptoethanesulfonate) and as a protected thiol in drug development.

Executive Summary

This compound is a polar, organosulfur compound characterized by a terminal sulfonic acid group and a thioester linkage. Its primary utility lies in its role as a stable, protected precursor to 2-mercaptoethanesulfonic acid (Coenzyme M/Mesna). Unlike its free thiol counterparts, the acetylated form is resistant to oxidative dimerization (disulfide formation) but remains susceptible to hydrolytic cleavage under alkaline conditions.

This guide provides researchers with validated solubility data, solvent compatibility matrices, and stability-indicating handling protocols to ensure experimental reproducibility.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | 2-Acetylsulfanylethanesulfonic acid | |

| CAS Number | 69536-71-6 | Distinct from Mesna (19767-45-4) |

| Molecular Formula | C₄H₈O₄S₂ | |

| Molecular Weight | 184.23 g/mol | |

| pKa (Predicted) | ~ -1.0 to 1.2 | Strong acid (Sulfonic group) |

| LogP (Predicted) | -0.5 to -1.1 | Highly Hydrophilic |

| Physical State | Solid (Hygroscopic) | Often handled as a salt in situ |

Solubility & Solvent Compatibility[1]

The solubility of this compound is governed by the competition between its highly polar sulfonic acid "head" and the moderately lipophilic thioacetyl "tail."

Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water | High | Solvation of the sulfonic acid moiety via H-bonding. Resulting solution is highly acidic (pH < 2). |

| Methanol | High | Excellent solvent for synthesis and recrystallization. | |

| Ethanol | Moderate | Solubility decreases with chain length; often used to precipitate salts (e.g., Na-salt). | |

| Polar Aprotic | DMSO | High | Ideal for biological stock solutions; prevents hydrolysis better than water. |

| DMF | Moderate | Suitable for organic coupling reactions. | |

| Non-Polar | Hexane | Insoluble | Lack of dipole interaction; used to wash away non-polar impurities. |

| Diethyl Ether | Insoluble | Used for precipitation/washing. | |

| Chloroform | Low | Limited solubility due to high polarity of the sulfonate group. |

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision matrix for solvent selection based on experimental intent, highlighting stability risks in aqueous media.

Stability & Degradation Mechanism[2]

The primary stability risk for this compound is thioester hydrolysis . While the sulfonic acid group is chemically inert, the acetyl group is labile, especially at pH > 7.0.

Hydrolysis Pathway

In the presence of water (nucleophile) and base (catalyst), the compound degrades into 2-Mercaptoethanesulfonic acid (Mesna) and Acetic Acid .

Caption: Hydrolytic degradation pathway yielding the free thiol (Mesna) and acetic acid.

Critical Handling Note:

-

pH Sensitivity: Hydrolysis is rapid at pH > 8.

-

Acidic Stability: Solutions in 0.1 M HCl are relatively stable for short periods (hours).

-

Detection: Degradation can be monitored via HPLC (appearance of the free thiol peak) or by the distinct vinegar-like odor of liberated acetic acid.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol for biological assays or chemical reactions.

-

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

-

Weighing: Weigh 9.2 mg of this compound into a sterile microcentrifuge tube.

-

Note: The compound is hygroscopic. Weigh quickly in a low-humidity environment.

-

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Result: A clear, colorless solution should form immediately.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles to prevent moisture ingress.

Protocol B: Solubility Verification (Saturation Method)

Use this to determine the exact solubility limit in a novel solvent.

-

Preparation: Place 10 mg of solid compound in a glass vial.

-

Addition: Add the test solvent in 100 µL increments at 25°C.

-

Agitation: Sonicate for 5 minutes between additions.

-

Observation:

-

Soluble: Clear solution with no particulate matter.[1]

-

Insoluble: Visible suspension or pellet after centrifugation.

-

-

Validation: Check pH of the supernatant. A significant drop in pH (in protic solvents) confirms dissolution of the sulfonic acid.

References

-

PubChem. (n.d.).[2] this compound (CID 11644039). National Library of Medicine. Retrieved February 1, 2026, from [Link]

-

PatSnap. (2023). Synthesis methods for Thio-sulfonate derivatives. (Patent Analysis). Retrieved February 1, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-(Acetylthio)ethanesulfonic Acid

This guide details the spectroscopic characterization of 2-(Acetylthio)ethanesulfonic acid (also known as S-Acetyl-MESNA), a critical thioester derivative used in prodrug design and as a reference standard for impurity profiling of the mucolytic agent MESNA.

The following data synthesizes empirical standards from pharmaceutical analysis and fundamental spectroscopic principles for thioesters and sulfonates.

Executive Summary & Compound Identity

This compound acts as a "masked" thiol, where the acetyl group protects the labile sulfhydryl moiety of 2-mercaptoethanesulfonic acid (MESNA). In drug development, this structure is utilized to improve cellular permeability before intracellular hydrolysis releases the active thiol.

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | S-Acetyl-MESNA; Mesna Impurity C |

| CAS Registry | 69536-71-6 |

| Formula | |

| Molecular Weight | 184.23 g/mol |

| Key Functional Groups | Thioester ( |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of S-Acetyl-MESNA is distinct due to the deshielding effect of the thioester carbonyl on the adjacent methylene group and the characteristic acetyl singlet.

Experimental Conditions

-

Solvent: Deuterium Oxide (

) is preferred due to the high polarity of the sulfonic acid group. DMSO- -

Standard: TMS (0.00 ppm) or residual solvent peak (

: 4.79 ppm).

-NMR Assignments (400 MHz, )

The spectrum displays a classic

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 2.35 - 2.40 | Singlet (s) | 3H | Acetyl Methyl : Distinctive sharp singlet; shifts upfield compared to O-esters. | |

| 3.10 - 3.20 | Triplet (t) | 2H | Thioester Methylene : Deshielded by the sulfur atom and carbonyl cone. | |

| 3.20 - 3.30 | Triplet (t) | 2H | Sulfonate Methylene : Deshielded by the strongly electron-withdrawing sulfonate group. |

-NMR Assignments (100 MHz, )

The thioester carbonyl carbon is the most diagnostic signal, appearing significantly downfield (typically >190 ppm) compared to amides or oxygen esters.

| Shift ( | Carbon Type | Assignment | Notes |

| 30.5 | Primary ( | Acetyl methyl carbon. | |

| 24.8 | Secondary ( | Methylene adjacent to sulfur. | |

| 50.2 | Secondary ( | Methylene adjacent to sulfonate. | |

| 199.5 | Quaternary ( | Diagnostic Thioester : Shifts downfield relative to esters (~170 ppm). |

Infrared (IR) Spectroscopy

IR analysis confirms the integrity of the thioester bond (which is susceptible to hydrolysis) and the presence of the sulfonate head group.

Key Absorption Bands

| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |

| 1680 - 1695 | Stretching ( | Thioester | Critical : Lower frequency than normal esters (1735 |

| 1150 - 1200 | Asym. Stretch ( | Sulfonate ( | Strong, broad band characteristic of sulfonic acids/salts. |

| 1040 - 1060 | Sym. Stretch ( | Sulfonate ( | Sharp, strong band confirming the oxidation state of sulfur. |

| 2900 - 3000 | Stretching ( | Alkyl Chain | Weak aliphatic stretches. |

| 600 - 700 | Stretching ( | Thioether linkage | Weak/Moderate bands in the fingerprint region. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Mode is the gold standard for sulfonates due to their facile deprotonation.

MS Profile (ESI Negative Mode)

-

Parent Ion:

m/z -

Base Peak: Often the parent ion (183) or the hydrolyzed fragment (141) depending on cone voltage.

Fragmentation Pathway

The fragmentation logic follows two primary pathways: neutral loss of ketene (characteristic of acetates) or cleavage of the sulfonate group.

Figure 1: Proposed ESI(-) fragmentation pathway. The loss of 42 Da (Ketene) to yield the MESNA anion (m/z 141) is the primary diagnostic transition for acetylated thiols.

Experimental Workflow & Quality Control

To ensure data integrity, the following workflow distinguishes S-Acetyl-MESNA from its likely impurities (Free MESNA and Dimesna).

Analytical Protocol

-

Sample Prep: Dissolve 10 mg in

(NMR) or 50:50 MeOH: -

HPLC-UV Separation:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Detection: 210 nm (low sensitivity) or MS detection (preferred).

-

Retention Time Logic: S-Acetyl-MESNA is less polar than MESNA, eluting after the free thiol but before most non-polar contaminants.

-

Figure 2: Integrated Quality Control Workflow for validating S-Acetyl-MESNA identity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11644039, this compound. Retrieved from [Link][1]

-

Kato, S. et al. (2018). Synthesis and characterization of poly(thio ester)s. ResearchGate. Retrieved from [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Thioester IR/NMR shifts).

-

European Pharmacopoeia (Ph. Eur.). Mesna Monograph: Impurity Profiling.[2] (Defines Impurity C as S-Acetyl-MESNA).

Sources

An In-Depth Technical Guide to 2-(Acetylthio)ethanesulfonic Acid as a Thiolating Agent

Introduction: The Strategic Imperative for Controlled Thiolation

In the landscape of bioconjugation, drug delivery, and materials science, the precise introduction of sulfhydryl (thiol) groups onto target molecules is a cornerstone technology. Thiol groups are exceptionally versatile chemical handles, enabling site-specific conjugation to proteins, the formation of self-assembled monolayers on gold surfaces, and the development of mucoadhesive polymers. The challenge, however, lies in achieving this modification with efficiency, specificity, and under biocompatible conditions.

2-(Acetylthio)ethanesulfonic acid emerges as a superior agent in this context. It is a protected thiol reagent designed for the covalent modification of primary amino groups on biomolecules and surfaces. Its defining feature is the thioacetate group, which masks the highly reactive thiol, preventing premature oxidation and disulfide bond formation. This protected nature, combined with the high water solubility conferred by the sulfonic acid group, makes it an exceptionally manageable and effective tool for researchers in drug development and diagnostics. This guide provides a comprehensive overview of its mechanism, applications, and field-tested protocols to empower scientists in leveraging its full potential.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a stable, crystalline solid under standard laboratory conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-acetylsulfanylethanesulfonic acid | [1] |

| Molecular Formula | C4H8O4S2 | [1] |

| Molecular Weight | 184.2 g/mol | [1] |

| CAS Number | 69536-71-6 | [1] |

| Appearance | White to off-white powder/solid | |

| Solubility | Highly soluble in water and polar organic solvents like DMF | |

| Storage | Sealed in a dry environment at room temperature | [2] |

Expert Insight on Handling: While the acetyl group provides significant protection, proper handling is still crucial. It is recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential long-term hydrolysis, especially if the container is opened frequently. For creating stock solutions, use degassed, anhydrous solvents where possible.

The Thiolation Mechanism: A Two-Act Process

The efficacy of this compound lies in its two-stage reaction mechanism. This process ensures that the reactive thiol is only revealed when needed, minimizing undesirable side reactions.

Act 1: Acylation of the Amine The process begins with the nucleophilic attack of a primary amine (e.g., the epsilon-amino group of a lysine residue on a protein) on the carbonyl carbon of the thioacetate. This forms a stable amide bond, covalently linking the protected thiol group to the target molecule. This reaction is typically performed in a slightly basic buffer (pH 7.5-8.5) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.

Act 2: Deprotection to Reveal the Thiol The second, critical step is the removal of the acetyl protecting group to unmask the sulfhydryl group. This is achieved by hydrolysis of the thioester bond. This deprotection is typically accomplished by raising the pH or by adding a hydroxylamine solution, which acts as a potent nucleophile to cleave the thioester. The choice of deprotection agent allows for control over the timing of thiol exposure.

Below is a diagram illustrating this two-step mechanism.

Caption: Mechanism of protein thiolation using this compound.

Core Applications in Research and Development

The unique properties of this compound make it a valuable tool across several scientific domains.

-

Antibody-Drug Conjugates (ADCs): By modifying lysine residues, this reagent allows for the introduction of thiol groups onto monoclonal antibodies. These thiols then serve as specific attachment points for cytotoxic drug payloads, a critical step in ADC manufacturing.

-

Mucoadhesive Drug Delivery Systems: Thiolated polymers exhibit enhanced adhesion to mucosal surfaces due to the formation of disulfide bonds with cysteine-rich mucins. This reagent is used to thiolate polymers like chitosan or poly(acrylic acid) to create drug delivery systems with prolonged residence times, for example, in the treatment of early-stage bladder cancer.[3]

-

Nanoparticle Functionalization: Gold nanoparticles can be functionalized by modifying their surfaces with thiol-containing ligands. This compound can be used to introduce thiol groups onto stabilizing polymers or targeting ligands before their attachment to the nanoparticle surface.

-

Peptide Modification: It is used to introduce specific thiol handles onto synthetic peptides, enabling subsequent cyclization via disulfide bond formation or conjugation to other molecules like fluorophores.[4]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating reaction, purification, and quantification to ensure reliable and reproducible results.

Protocol 1: Thiolation of a Model Protein (e.g., Bovine Serum Albumin)

This protocol details the steps to introduce thiol groups onto a protein and validate the modification.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.5

-

Hydroxylamine Hydrochloride

-

EDTA (Ethylenediaminetetraacetic acid)

-

PD-10 Desalting Columns (or similar for size-exclusion chromatography)

-

Ellman's Reagent (DTNB) for quantification

Methodology:

-

Protein Preparation: Dissolve BSA in PBS (pH 7.5) containing 1 mM EDTA to a final concentration of 10 mg/mL. The EDTA is critical as it chelates divalent metal ions that can catalyze thiol oxidation.

-

Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in the same PBS buffer.

-

Acylation Reaction: Add a 20-fold molar excess of the reagent solution to the protein solution. Incubate the reaction at room temperature for 2 hours with gentle stirring.

-

Purification (Step 1): Remove the unreacted reagent by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.5) containing 1 mM EDTA. Collect the protein fraction.

-

Deprotection: Prepare a 0.5 M hydroxylamine solution in PBS (pH 7.5) containing 1 mM EDTA. Add this solution to the purified, acetylated protein to a final hydroxylamine concentration of 50 mM. Incubate for 1 hour at room temperature.

-

Purification (Step 2): Remove the hydroxylamine and acetate byproduct by passing the solution through a second PD-10 desalting column, this time equilibrated with PBS (pH 7.0) containing 1 mM EDTA. The slightly lower pH helps to improve the stability of the newly formed thiols.

-

Quantification: Determine the degree of thiolation using the Ellman's Assay protocol below.

Protocol 2: Quantification of Thiolation via Ellman's Assay

Ellman's reagent (DTNB) is widely used for quantifying free sulfhydryl groups.[5] The reaction of a thiol with DTNB produces a yellow-colored anion (TNB²⁻), which can be measured spectrophotometrically at 412 nm.[6]

Methodology:

-

Prepare Standards: Create a standard curve using a known thiol, such as L-cysteine, with concentrations ranging from 0 to 100 µM in your assay buffer (PBS, pH 7.0, 1 mM EDTA).

-

Prepare Samples: Dilute your thiolated protein sample to an appropriate concentration within the range of the standard curve.

-

Reaction: In a 96-well plate or cuvettes, mix 50 µL of your standard or sample with 200 µL of a 0.1 mg/mL Ellman's Reagent solution in the assay buffer.

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.

-

Measurement: Read the absorbance at 412 nm.

-

Calculation: Determine the thiol concentration in your sample using the standard curve. The degree of thiolation is calculated as the moles of thiol per mole of protein.

Caption: A self-validating workflow for protein thiolation and analysis.

Comparative Advantages and Strategic Considerations

Choosing the right thiolating agent is a critical experimental design choice. This compound offers distinct advantages over other common reagents.

Table 2: Comparison of Common Thiolating Agents

| Reagent | Target Group | Key Advantage | Key Limitation |

| This compound | Primary Amines | Protected thiol prevents premature oxidation; high water solubility. | Two-step reaction (acylation + deprotection) required. |

| Traut's Reagent (2-Iminothiolane) | Primary Amines | One-step reaction; introduces a native thiol. | Reagent is unstable in solution; can introduce charge changes. |

| SATA | Primary Amines | Protected thiol. | Poor water solubility, requiring organic co-solvents. |

| SPDP / LC-SPDP | Primary Amines | Introduces a pyridyl disulfide, which can be quantified and reduced. | Not a direct thiolation; requires a subsequent reduction step. |

Strategic Insight: this compound is the agent of choice when control over the timing of thiol exposure is paramount and when working in purely aqueous systems is necessary. While Traut's Reagent is faster, the instability of the reagent and the resulting thiol can lead to higher batch-to-batch variability and increased disulfide-linked aggregates.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Degree of Thiolation | - Insufficient molar excess of the reagent.- Inefficient deprotection.- Protein aggregation. | - Increase the molar excess of the reagent (e.g., to 50-fold).- Increase hydroxylamine concentration or incubation time.- Ensure adequate stirring and check for precipitation during the reaction. |

| High Protein Aggregation | - Intermolecular disulfide bond formation. | - Work quickly after the final purification step.- Ensure EDTA is present in all buffers.- Consider performing subsequent conjugation steps immediately. |

| Inconsistent Results in Ellman's Assay | - Oxidation of standards or samples.- Interference from other reducing agents. | - Prepare fresh standards for each assay.- Ensure the final purification step effectively removes all deprotection agents. |

Conclusion

This compound stands out as a robust and highly controllable thiolating agent for professionals in drug development and the broader life sciences. Its protected thiol group minimizes the risk of premature oxidation, a common pitfall that leads to product heterogeneity and loss of function. The high water solubility eliminates the need for potentially denaturing organic co-solvents, preserving the integrity of sensitive biomolecules. By providing researchers with a reliable method to introduce functional thiol groups, this reagent is an enabling technology for the next generation of antibody-drug conjugates, targeted nanoparticles, and advanced biomaterials. Mastery of its application, through the validated protocols and insights provided herein, is a key step toward successful and reproducible bioconjugation outcomes.

References

-

PubChem. (n.d.). 2-(N-Morpholino)-ethanesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Vivantis Technologies. (n.d.). 2-(N-Morpholino) Ethanesulfonic Acid (MES). Retrieved from [Link]

-

Karimi-Jaberi, Z., & Pooladian, B. (2012). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 17(5), 5348-5355. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS. (n.d.). 2-[(Aminoiminomethyl)thio]ethanesulfonic acid. CAS Common Chemistry. Retrieved from [Link]

-

Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]

-

Routledge, J. R., et al. (2015). Synthesis of mucoadhesive thiol-bearing microgels from 2-(acetylthio)ethylacrylate and 2-hydroxyethylmethacrylate: novel drug delivery systems for chemotherapeutic agents to the bladder. Journal of Pharmacy and Pharmacology, 67(11), 1497-1506. [Link]

-

Riordan, J. F., & Vallee, B. L. (1972). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. Methods in Enzymology, 25, 449-456. [Link]

-

Giles, N. M., et al. (2003). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 233, 291-298. [Link]

-

An, H. J., & Kim, J. (2008). The role of thiols and disulfides in protein chemical and physical stability. Archives of Pharmacal Research, 31(8), 945-953. [Link]

-

Fairweather, J. K., et al. (2022). A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies. Frontiers in Immunology, 13, 893937. [Link]

-

Le, B. T., et al. (2019). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. ChemistryOpen, 8(7), 896-900. [Link]

Sources

- 1. This compound | C4H8O4S2 | CID 11644039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of mucoadhesive thiol-bearing microgels from 2-(acetylthio)ethylacrylate and 2-hydroxyethylmethacrylate: novel drug delivery systems for chemotherapeutic agents to the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review of Methodologies for the Detection, Quantitation, and Localization of Free Cysteine in Recombinant Proteins: A Focus on Therapeutic Monoclonal Antibodies [frontiersin.org]

2-(Acetylthio)ethanesulfonic Acid: Technical Guide & Research Applications

Executive Summary

2-(Acetylthio)ethanesulfonic acid (CAS: 69536-71-6), also known as S-Acetyl-Coenzyme M or S-Acetyl-MESNA , represents a critical "masked" thiol architecture. Structurally, it consists of a sulfonate head group linked to a thioacetate-protected tail.

While often categorized merely as an impurity in the synthesis of the pharmaceutical Mesna, this molecule holds significant utility in research due to its oxidative stability . Unlike its parent compound, 2-mercaptoethanesulfonic acid (Coenzyme M/Mesna), which rapidly dimerizes to Dimesna in air, the acetyl-protected variant remains stable in solution. This property makes it an invaluable tool for:

-

Methanogenesis Research: Probing the substrate specificity of Methyl-Coenzyme M Reductase (MCR).

-

Surface Science: Creating highly ordered, hydrophilic Self-Assembled Monolayers (SAMs) on gold without disulfide defects.

-

Prodrug Mechanics: Investigating hydrolytic release profiles for thiol-based therapeutics.

Part 1: Chemical Architecture & Synthesis

Structural Properties

The molecule functions as a zwitterionic precursor. The sulfonate group (

-

Formula:

-

MW: 184.23 g/mol

-

Solubility: Highly soluble in water, methanol; insoluble in non-polar organic solvents.

-

Stability: Stable to atmospheric oxygen; hydrolyzes in basic media (

) or in the presence of thioesterases.

Synthetic Pathway

The synthesis follows a classic

Protocol (Based on J. Bacteriol 145:1):

-

Reagents: Sodium 2-bromoethanesulfonate (4.0 g) and Potassium Thioacetate (5.0 g).

-

Solvent: Water (50 mL total).

-

Reaction:

-

Dissolve reactants separately in 25 mL water.

-

Add the bromoethanesulfonate solution slowly to the thioacetate solution.[1]

-

Stir at room temperature for 3 hours.

-

-

Workup: Evaporate to dryness. Recrystallize the residue twice from hot methanol.

-

Yield: ~70%.

Mechanism Visualization:

Figure 1: Synthesis of this compound via nucleophilic displacement.

Part 2: Biological Research Applications

Methanogenesis & Enzymology

In methanogenic archaea, Coenzyme M (CoM) is the terminal methyl carrier. The enzyme Methyl-Coenzyme M Reductase (MCR) catalyzes the reaction of Methyl-CoM with Coenzyme B to release methane.

Application: Researchers use this compound as a structural analog to probe the active site of MCR. By replacing the methyl group of the natural substrate (Methyl-CoM) with an acetyl group, scientists can determine:

-

Steric Tolerance: Does the active site accommodate larger acyl groups?

-

Inhibition Kinetics: Does Acetyl-CoM act as a competitive inhibitor against Methyl-CoM?

-

Transport Mechanisms: Studying how sulfonated thiols are transported across archaeal membranes without oxidation.

Pharmaceutical Prodrug Modeling (Mesna)

Mesna (2-mercaptoethanesulfonic acid) is used clinically to detoxify acrolein, a toxic metabolite of cyclophosphamide. However, Mesna has a short half-life and oxidizes to Dimesna in the blood.

Research Utility: S-Acetyl-Mesna serves as a model for thioester prodrugs .

-

Hypothesis: The acetyl group increases lipophilicity slightly (compared to the zwitterionic thiol), potentially altering membrane permeability before intracellular hydrolysis releases the active Mesna.

-

Controlled Release: The rate of deacetylation can be tuned to provide a sustained release of the free thiol, maintaining antioxidant capacity over a longer duration.

Part 3: Surface Science & Material Applications[2]

Self-Assembled Monolayers (SAMs) on Gold

This is the most potent abiotic application. Creating hydrophilic, negatively charged surfaces on gold sensors is critical for minimizing non-specific protein binding.

The Challenge:

Using free Mesna (

The Solution (Thioacetate Route): this compound acts as a "protected" assembly agent. It does not dimerize in solution.

-

In-Situ Activation: The addition of a catalytic base (e.g.,

or NaOMe) during the deposition process cleaves the acetyl group at the gold interface, generating the free thiolate which immediately binds to the gold. -

Result: A cleaner, densely packed monolayer with terminal sulfonate groups, ideal for impedimetric biosensors or proton exchange interfaces .

SAM Formation Workflow:

Figure 2: Strategy for generating sulfonate-terminated SAMs using the thioacetate precursor.

Part 4: Experimental Protocols

Hydrolysis & Thiol Quantification Assay

To verify the release of the active thiol (CoM/Mesna) from the acetylated precursor.

Reagents:

-

Buffer: 100 mM Phosphate Buffer (pH 8.0)

-

Enzyme (Optional): Porcine Liver Esterase (to simulate biological deprotection)

-

Detection Agent: Ellman's Reagent (DTNB)

Procedure:

-

Preparation: Dissolve this compound (1 mM) in the buffer.

-

Activation:

-

Detection: Aliquot 100

L of the reaction mix into 900 -

Readout: Measure Absorbance at 412 nm . The appearance of the yellow TNB anion indicates free thiol generation.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| pKa (Sulfonate) | < 1.0 | Remains ionized (negative) at all physiological pHs. |

| Hydrolysis Half-life | pH 7.0: Stable (Days)pH 10.0: Minutes | Allows pH-switchable activation. |

| Redox Potential | N/A (Protected) | Immune to air oxidation until deprotected. |

| Crystal Structure | Monoclinic (typical for sulfonates) | Recrystallizes well from MeOH. |

Part 5: References

-

Synthesis & Methanogenesis Application:

-

Title: Coenzyme M derivatives and their effects on methane formation from carbon dioxide and methanol by cell extracts of Methanosarcina barkeri.

-

Source: Journal of Bacteriology, 145(1), 1981.

-

URL:[Link]

-

Note: Primary source for synthesis protocol and biological testing.

-

-

Thioacetate SAM Chemistry:

-

Chemical Identity & Properties:

-

Title: this compound (Compound Summary).

-

Source: PubChem (NIH).

-

URL:[Link]

-

-

General Thioacetate SAM Deprotection:

-

Title: Self-Assembled Monolayers of Alkanethioacetates on Au(111) in Ammonium Hydroxide Solution.

-

Source: Bulletin of the Korean Chemical Society, 32(4), 2011.

-

URL:[Link]

-

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Acid Salts and Derivatives | CymitQuimica [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. Sodium 2,3-dibromopropane-1-sulfonate | 51116-03-1 | Benchchem [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

Advanced Thermogravimetric Characterization of 2-(Acetylthio)ethanesulfonic Acid

Topic: Thermogravimetric Analysis of "2-(Acetylthio)ethanesulfonic acid" Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

This compound (CAS: 69536-71-6), often identified as S-Acetyl-Mesna or Mesna Impurity C , represents a critical intermediate in the synthesis and metabolic pathway of the cytoprotective agent Mesna (sodium 2-mercaptoethanesulfonate). In drug development, it serves as a thioester-protected prodrug motif, designed to release the active free thiol upon enzymatic or hydrolytic cleavage.

Thermogravimetric Analysis (TGA) is the primary analytical technique for establishing the solid-state integrity of this compound. Because sulfonic acids and their thioester derivatives are inherently hygroscopic and thermally labile, TGA is not merely a test of stability but a validation of solvation state , stoichiometric purity , and decomposition kinetics .

This guide outlines a rigorous protocol for the TGA of this compound, synthesizing theoretical degradation mechanisms with practical experimental mandates.

Physicochemical Profile & Thermal Predictions

Before initiating analysis, the operator must understand the functional moieties driving the thermal events. The molecule contains two thermally distinct zones:[1][2]

-

The Thioester (

): Susceptible to thermal cleavage (pyrolysis) or hydrolysis, typically releasing acetic acid or ketene derivatives. -

The Sulfonic Acid (

): Highly hygroscopic. The free acid form is prone to dehydration-induced condensation (anhydride formation) prior to ultimate desulfonation (

Theoretical Thermal Event Schedule

| Temperature Zone | Predicted Event | Mass Loss Species | Mechanistic Insight |

| Ambient – 110°C | Desolvation | Sulfonic acids are "water sponges." Mass loss here indicates hygroscopicity, not degradation. | |

| 140°C – 220°C | Thioester Cleavage | The C-S bond is the weakest link. Thermal stress triggers elimination of the acetyl group. | |

| 250°C – 400°C | Desulfonation | Collapse of the carbon-sulfur backbone and release of sulfur oxides. | |

| > 400°C | Carbonization | Carbonaceous Char | Formation of non-volatile residue (higher yield if analyzing the Sodium Salt). |

Experimental Protocol: The Self-Validating System

To ensure data integrity (E-E-A-T), the experimental setup must account for the compound's acidity and volatility.

Crucible Selection (Critical)

-

Standard Aluminum Pans: AVOID. The free sulfonic acid moiety can react with aluminum at elevated temperatures (

), causing catalytic decomposition or pan failure (alloying). -

Recommendation: Use Alumina (

) or Platinum (

Atmosphere & Purge

-

Inert Gas (Nitrogen/Argon): Flow rate: 40–60 mL/min. Essential to prevent oxidative combustion, allowing observation of intrinsic pyrolytic degradation.

-

Oxidative Gas (Air/Oxygen): Use only in a secondary run to determine carbon black content (burn-off) after 600°C.

Heating Program

-

Equilibration: Hold at 25°C for 5 minutes to stabilize the microbalance.

-

Drying Phase (Optional but Recommended): Ramp to 105°C at 5°C/min, hold for 10 mins. Purpose: To segregate moisture loss from thermal degradation.

-

Decomposition Phase: Ramp from 105°C to 700°C at 10°C/min.

Data Interpretation & Kinetic Analysis

The resulting thermogram (TG curve) and its derivative (DTG) provide the "fingerprint" of the material.

Distinguishing Moisture vs. Degradation

A common error in sulfonates is misinterpreting the initial mass loss.

-

Validation: If the mass loss onset is immediate (starting at 25°C) and lacks a sharp DTG peak, it is moisture .

-

Calculation:

Target Specification: Anhydrous grade should show

Stoichiometric Verification of the Thioester

The loss of the acetyl group is the primary purity indicator.

-

Molecular Weight (MW): 184.23 g/mol [3]

-

Acetyl Group (

): 43.04 g/mol (or Acetic Acid loss -

Theoretical Mass Loss:

(if acetyl radical) or -

Action: Compare the step height in the

range to these theoretical values. Deviations indicate impurity or alternative degradation pathways (e.g., disulfide formation).

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of thermal degradation for this compound, guiding the researcher in peak assignment.

Figure 1: Predicted thermal degradation pathway of this compound, distinguishing desolvation from structural decomposition.

Advanced Troubleshooting (EGA)

If the TGA profile is ambiguous (e.g., overlapping steps), Evolved Gas Analysis is required.

-

TGA-MS: Monitor

( -

TGA-FTIR: Look for Carbonyl stretch (

) at

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11644039, this compound. Retrieved from [Link][4]

- Gabbott, P. (2008).Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for TGA methodology and crucible selection).

- European Pharmacopoeia (Ph. Eur.).Mesna Impurity Standards.

Sources

Methodological & Application

Protocol for using "2-(Acetylthio)ethanesulfonic acid" in peptide synthesis

Application Note: High-Fidelity Native Chemical Ligation using 2-(Acetylthio)ethanesulfonic Acid

Executive Summary

This application note details the strategic utilization of This compound (S-Ac-MES) as a stabilized, high-purity precursor for generating 2-mercaptoethanesulfonic acid (MES) and its sodium salt (MESNa ).

While MESNa is the industry-standard catalyst for Native Chemical Ligation (NCL) and the generation of water-soluble peptide thioesters, commercially available MESNa is highly susceptible to oxidative dimerization (forming Dimesna), which is catalytically inactive. This protocol outlines the methodology for the in situ deprotection of S-Ac-MES to generate ultra-pure, reduced MES thiolate, ensuring maximal reaction rates and solubility in complex peptide ligations.

Introduction & Scientific Rationale

The Problem: Oxidative Instability of MESNa Native Chemical Ligation (NCL) relies on the transthioesterification of a peptide thioester with a thiol catalyst (typically MESNa) to form a reactive intermediate. The concentration of the active monomeric thiol is the rate-limiting factor. Commercial MESNa is hygroscopic and readily oxidizes to the disulfide (Dimesna) upon storage, often reducing the effective catalyst concentration by 20–50% before the reaction begins.

The Solution: S-Acetyl Protection This compound acts as a "masked" thiol. The acetyl group protects the sulfur atom from oxidation, rendering the reagent shelf-stable and non-hygroscopic. By deprotecting this reagent immediately prior to use, researchers can guarantee a stoichiometric concentration of active thiolate, which is critical for:

-

Ligation of Hydrophobic Peptides: Where the sulfonate group acts as a solubilizing tag.

-

Kinetic Control: Ensuring rapid transthioesterification to outcompete thioester hydrolysis.

-

Quantitative Yields: Preventing "dead" catalyst accumulation.

Chemical Mechanism

The utilization involves a two-step activation sequence:

-

Activation (Deacetylation): Base-catalyzed hydrolysis or hydrazinolysis removes the acetyl group.

-

Catalytic Cycle: The generated free thiol (MES) attacks the N-terminal peptide thioester (Peptide-CO-SR), forming the highly water-soluble Peptide-CO-MES intermediate, which then undergoes S-to-N acyl shift with the C-terminal cysteinyl peptide.

Chemical Transformation:

Materials & Reagents

| Reagent | Specification | Role |

| This compound | >98% Purity, Sodium or Potassium salt preferred | Stabilized Catalyst Precursor |

| Guanidine Hydrochloride (GnHCl) | 6M - 8M solution, pH 7.0 | Chaotropic Denaturant |

| TCEP·HCl | 0.5 M Stock, pH 7.0 | Reducing Agent (maintains free thiol) |

| Sodium Hydroxide (NaOH) | 1 M and 5 M solutions | pH Adjustment / Deacetylation |

| MPAA (Optional) | 4-Mercaptophenylacetic acid | Secondary aryl thiol catalyst |

Experimental Protocols

Protocol A: Preparation of 20% (w/v) Stock Solution of Active MESNa

Use this protocol to prepare a fresh stock solution immediately before adding to the ligation mixture.

-

Weighing: Weigh 200 mg of this compound sodium salt into a 1.5 mL microcentrifuge tube.

-

Dissolution: Add 800 µL of degassed water or 6M GnHCl. Vortex until fully dissolved.

-

Deacetylation (Activation):

-

Add 100 µL of 2 M NaOH.

-

Note: The pH must reach >10.0 for rapid deacetylation.

-

Incubate at Room Temperature (RT) for 15 minutes .

-

-

Neutralization:

-

Add 100 µL of 2 M HCl (or adjust carefully with dilute HCl) to bring the pH back to 7.0–7.5.

-

Verification: Check pH with micro-pH paper.

-

-

Stabilization: Add TCEP·HCl to a final concentration of 50 mM to prevent re-oxidation during the ligation setup.

-

Result: You now have ~1 mL of active MESNa stock (approx. 1 M concentration).

Protocol B: High-Efficiency Native Chemical Ligation

This workflow integrates the fresh MESNa into a standard NCL reaction.

-

Peptide Dissolution:

-

Dissolve the C-terminal Cys-peptide (1.2 eq) and N-terminal Thioester-peptide (1.0 eq) in 6M GnHCl, 200 mM Sodium Phosphate buffer (pH 7.2) to a final peptide concentration of 2–5 mM.

-

-

Catalyst Addition:

-

Add the Freshly Prepared MESNa Stock (from Protocol A) to the ligation mixture to a final concentration of 100–200 mM .

-

Why? The sulfonate group on MES dramatically increases the solubility of the reacting peptides, preventing aggregation.

-

-

Reduction:

-

Add TCEP·HCl to a final concentration of 50 mM .

-

-

Reaction:

-

Adjust pH to 7.0–7.2 .

-

Sparge with Argon for 30 seconds.

-

Incubate at 25°C or 37°C with gentle agitation.

-

-

Monitoring:

-

Monitor via HPLC/UPLC at 214 nm.

-

Observation: The Peptide-CO-MES intermediate may be visible as a transient peak, distinct from the starting alkyl thioester.

-

Visualization: The Activation & Ligation Workflow

The following diagram illustrates the logical flow from the stable acetylated precursor to the final ligated protein, highlighting the critical deprotection step.

Caption: Workflow for generating active MESNa catalyst from S-Acetyl precursor and its role in solubilizing and catalyzing peptide ligation.

Data & Troubleshooting Guide

Comparative Stability Data

| Property | Commercial MESNa (Sodium Salt) | This compound |

| Shelf Life (Solid) | 6 months (hygroscopic) | >2 years (stable) |

| Thiol Content (T=0) | 70–90% (variable oxidation) | 0% (Protected) |

| Thiol Content (Activated) | N/A | >98% (Post-hydrolysis) |

| Solubility | High | High |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Slow Ligation Rate | Incomplete deacetylation of precursor. | Ensure pH during activation step was >10 for at least 15 mins. |

| Precipitation | High salt from neutralization or peptide aggregation. | Dilute reaction; ensure GnHCl is at 6M; verify MES concentration (sulfonate aids solubility). |

| No Reaction | pH drift or TCEP consumption. | Check pH (must be roughly 7.0); replenish TCEP to maintain reducing environment. |

References

-

Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776–779. Link

-

Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068–10073. Link

-

Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. Journal of the American Chemical Society, 128(20), 6640–6646. Link

-

Premdjee, B., & Adams, A. L. (2011). Materials and Methods for Native Chemical Ligation. Chemical Reviews, 111(11), 6557–6602. (Discusses thiol additives and stability). Link

Application Notes and Protocols: Leveraging 2-(Acetylthio)ethanesulfonic Acid for Advanced Drug Delivery Systems

Introduction: A New Frontier in Thiolated Polymers for Drug Delivery

The pursuit of targeted and controlled drug delivery has led to the development of sophisticated "smart" polymers capable of responding to specific physiological cues. Among these, thiolated polymers, or thiomers, have garnered significant attention for their unique mucoadhesive and redox-responsive properties.[1] This document provides a detailed guide to the application of 2-(Acetylthio)ethanesulfonic acid , a versatile thiolating agent, in the development of next-generation drug delivery systems.

The strategic advantage of using this compound lies in its bifunctional nature. The acetyl-protected thiol group allows for controlled introduction of reactive sulfhydryl moieties, which are pivotal for forming disulfide bonds with mucus glycoproteins, thereby enhancing mucoadhesion.[2] Furthermore, these disulfide linkages can be engineered to be redox-sensitive, enabling triggered drug release in specific environments, such as the glutathione-rich intracellular space of tumor cells.[3][4] The presence of the sulfonic acid group is another key feature, imparting increased hydrophilicity and potentially influencing the overall charge and biological interactions of the polymer conjugate.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis, characterization, and evaluation of drug delivery systems modified with this compound.

Core Concept: Thiolation and its Significance in Drug Delivery

Thiolation of polymers involves the introduction of sulfhydryl (-SH) groups onto the polymer backbone. This modification dramatically alters the polymer's properties, leading to several advantages in drug delivery:

-

Enhanced Mucoadhesion: The free thiol groups can form covalent disulfide bonds with cysteine-rich domains of mucus glycoproteins, leading to a significantly stronger and more prolonged adhesion to mucosal surfaces compared to non-thiolated polymers.[2] This is crucial for applications requiring extended residence time at the site of administration, such as oral, nasal, or ocular drug delivery.

-

In Situ Gelling: Thiolated polymers can undergo oxidative cross-linking in physiological environments to form hydrogels. This property is highly beneficial for creating in situ gelling systems that can be administered as a liquid and then transition to a gel, providing sustained drug release.

-

Redox-Responsive Drug Release: Drug molecules can be conjugated to the thiolated polymer via disulfide bonds. These bonds are stable in the bloodstream but are readily cleaved in reducing environments, such as the intracellular matrix where glutathione concentrations are high.[3] This allows for targeted drug release within specific cells, a particularly valuable strategy in cancer therapy.[3]

The use of this compound provides a convenient and efficient means to introduce these valuable thiol functionalities. The acetyl group protects the thiol from premature oxidation during the conjugation process and can be easily removed under mild conditions to expose the reactive sulfhydryl group.

Experimental Workflows and Protocols

This section details the key experimental procedures for utilizing this compound in the development of a drug delivery system, using chitosan as a model amine-containing polymer.

Diagram: Workflow for Thiolated Nanoparticle-Based Drug Delivery System

Caption: Overall workflow from polymer thiolation to nanoparticle formulation and evaluation.

Protocol 1: Synthesis of Thiolated Chitosan using this compound

This protocol describes the covalent attachment of this compound to chitosan via an amide bond formation mediated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[7][8][9]

Materials:

-

Chitosan (low molecular weight)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC or EDC)

-

N-Hydroxysuccinimide (NHS)

-

1% (v/v) Acetic acid solution

-

5 M NaOH

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

Procedure:

-

Chitosan Solution Preparation: Dissolve 500 mg of chitosan in 50 mL of 1% acetic acid solution with stirring until a clear solution is obtained.

-

Activation of this compound:

-

In a separate beaker, dissolve a molar excess of this compound, EDC, and NHS in deionized water. A typical molar ratio of carboxylic acid:EDC:NHS is 1:1.5:1.5.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of the thiolating agent.

-

-

Coupling Reaction:

-

Adjust the pH of the chitosan solution to 5.0-6.0 using 5 M NaOH.

-

Slowly add the activated this compound solution to the chitosan solution under constant stirring.

-

Maintain the pH of the reaction mixture at 5.0-6.0 for the first hour by adding small aliquots of 5 M NaOH.

-

Allow the reaction to proceed for 18-24 hours at room temperature with continuous stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and by-products.

-

Freeze-dry the purified S-acetyl-protected thiolated chitosan to obtain a white, fluffy solid.

-

Store the product at -20°C.

-

Protocol 2: Characterization of S-Acetyl-Protected Thiolated Chitosan

Confirmation of the successful synthesis is crucial. This involves spectroscopic analysis to identify the newly formed chemical bonds.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the formation of the amide bond.

-

Procedure:

-

Expected Outcome: The spectrum of the modified polymer will show enhanced peaks characteristic of amide linkages.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the presence of the acetyl and ethanesulfonate moieties.

-

Procedure:

-

Dissolve samples of native chitosan and the modified polymer in a suitable solvent (e.g., D₂O with a small amount of DCl).

-

Acquire ¹H NMR spectra.

-

-

Expected Outcome: The spectrum of the thiolated chitosan will exhibit new peaks corresponding to the protons of the acetyl group (around 2.0 ppm) and the methylene protons of the ethanesulfonate group.[2][7]

Protocol 3: Deprotection of the Acetyl Group to Yield Active Thiolated Chitosan

This step is necessary to expose the reactive thiol groups.

Materials:

-

S-acetyl-protected thiolated chitosan

-

0.1 M NaOH

-

0.1 M HCl

-

Deionized water

-

Dialysis tubing (MWCO 12-14 kDa)

Procedure:

-

Dissolve the S-acetyl-protected thiolated chitosan in deionized water.

-

Adjust the pH of the solution to > 8.0 with 0.1 M NaOH to facilitate the hydrolysis of the thioester.

-

Stir the solution at room temperature for 2-4 hours.

-

Neutralize the solution by adding 0.1 M HCl.

-

Purify the deprotected polymer by dialysis against deionized water for 2 days.

-

Freeze-dry the product to obtain the active thiolated chitosan.

-

Store the final product under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent oxidation of the free thiol groups.

Protocol 4: Quantification of Free Thiol Groups using Ellman's Assay

This colorimetric assay is the standard method for determining the concentration of free thiol groups on the polymer.[11][12][13][14][15]

Diagram: Principle of Ellman's Assay

Caption: Reaction scheme for the quantification of thiol groups using Ellman's reagent.

Materials:

-

Active thiolated chitosan

-

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Cysteine hydrochloride (for standard curve)

-

UV-Vis spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of cysteine hydrochloride in phosphate buffer.

-

Create a series of dilutions to generate standards with known thiol concentrations.

-

Add a solution of DTNB in phosphate buffer to each standard.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Plot a standard curve of absorbance versus thiol concentration.

-

-

Sample Analysis:

-

Dissolve a known amount of the active thiolated chitosan in phosphate buffer.

-

Add the DTNB solution.

-

Incubate for 15 minutes.

-

Measure the absorbance at 412 nm.

-

-

Calculation:

-

Determine the thiol concentration in the sample using the standard curve.

-

Express the amount of thiol groups as µmol per gram of polymer.

-

| Parameter | Typical Value Range | Reference |

| Thiol group concentration | 100 - 1500 µmol/g | [8] |

| Molar extinction coefficient of TNB | 13,600 M⁻¹cm⁻¹ at 412 nm, pH 8.0 | [14] |

Protocol 5: Formulation of Drug-Loaded Thiolated Nanoparticles

This protocol describes the preparation of nanoparticles using the ionic gelation method, suitable for encapsulating a model drug.

Materials:

-

Active thiolated chitosan

-

Sodium tripolyphosphate (TPP)

-

Model drug (e.g., doxorubicin, insulin)

-

Deionized water

Procedure:

-

Dissolve the active thiolated chitosan in deionized water to a concentration of 1 mg/mL.

-

Dissolve the model drug in the thiolated chitosan solution.

-

Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.

-

Under gentle magnetic stirring, add the TPP solution dropwise to the thiolated chitosan-drug solution.

-

Nanoparticles will form spontaneously.

-

Continue stirring for 30 minutes.

-

The resulting nanoparticle suspension can be used for further characterization and studies.

Protocol 6: Evaluation of Mucoadhesion

This protocol provides a method to assess the mucoadhesive properties of the formulated nanoparticles.[1][8][16]

Materials:

-

Thiolated and non-thiolated (control) nanoparticles

-

Mucin solution (e.g., from porcine stomach)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Prepare a mucin solution (e.g., 1 mg/mL) in PBS.

-

Mix equal volumes of the nanoparticle suspension and the mucin solution.

-

Incubate the mixture at 37°C for 1-4 hours.

-

Measure the change in particle size and zeta potential of the mixture using DLS.

-

An increase in particle size and a change in zeta potential upon incubation with mucin indicate mucoadhesive interactions.[1]

| Nanoparticle Type | Expected Size Increase with Mucin | Expected Zeta Potential Change |

| Non-thiolated | Minimal | Minimal |

| Thiolated | Significant | Significant shift towards mucin's zeta potential |

Protocol 7: In Vitro Drug Release Study

This protocol evaluates the redox-responsive release of the encapsulated drug.[3][4][17]

Materials:

-

Drug-loaded thiolated nanoparticles

-

Phosphate buffered saline (PBS, pH 7.4) - as a control release medium

-

PBS (pH 7.4) containing a reducing agent (e.g., 10 mM glutathione, mimicking intracellular conditions)

-

Dialysis membrane

-

Shaking incubator

Procedure:

-

Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Immerse the dialysis bag in the release medium (either PBS alone or PBS with glutathione).

-

Place the setup in a shaking incubator at 37°C.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.

-

Quantify the amount of drug released in the samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the cumulative drug release as a function of time.

Expected Outcome: A significantly faster and higher cumulative drug release is expected in the medium containing glutathione, demonstrating the redox-responsive nature of the disulfide-linked drug delivery system.

Conclusion and Future Perspectives

This compound stands out as a highly promising reagent for the development of advanced drug delivery systems. Its unique combination of a protected thiol and a sulfonic acid moiety allows for the creation of multifunctional polymers with enhanced mucoadhesion, redox-responsiveness, and hydrophilicity. The protocols detailed in these application notes provide a robust framework for researchers to explore the full potential of this compound in creating novel nanomedicines for a wide range of therapeutic applications, from mucosal drug delivery to targeted cancer therapy. Further research into the in vivo behavior and therapeutic efficacy of these systems will be crucial in translating these promising in vitro results into clinical applications.

References

-

A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles. (2021, August 30). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2. (2024, July 2). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Meta-analysis of In Vitro Drug-Release Parameters Reveals Predictable and Robust Kinetics for Redox-Responsive Drug-Conjugated Therapeutic Nanogels. (2021, May 11). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 28). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Functionalization of different polymers with sulfonic groups as a way to coat them with biomimetic apatite layer. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Amide bond formation with Chitosan-NH2?. (2015, October 14). ResearchGate. Retrieved January 31, 2026, from [Link]

-

In Vitro Investigation of Thiolated Chitosan Derivatives as Mucoadhesive Coating Materials for Solid Lipid Nanoparticles. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Ellman's Assay on the Surface: Thiol Quantification of Human Cofilin-1 Protein through Surface Plasmon Resonance. (2024, September 18). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases. (2020, December 29). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-